molecular formula C18H28N2O3 B13895606 Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B13895606
M. Wt: 320.4 g/mol
InChI Key: GBCOGXATCUXMNA-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carboxylate group at position 1, a benzyl substituent at position 4, and a hydroxymethyl group at position 6. Its molecular formula is C₁₈H₂₉N₂O₃ (inferred by adding a benzyl group to the structure reported in ), with a molecular weight of approximately 321.44 g/mol. The tert-butyl ester serves as a common protecting group in organic synthesis, while the benzyl and hydroxymethyl substituents influence its physicochemical properties and reactivity. This compound is likely synthesized through multi-step functionalization of a 1,4-diazepane core, analogous to methods described for related compounds (e.g., ).

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-10-9-19(12-16(13-20)14-21)11-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3

InChI Key

GBCOGXATCUXMNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)CO)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Based on supporting information from peer-reviewed synthetic protocols and patent literature, the preparation involves the following key steps:

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Boc protection of amino group 3-Bromopropylamine hydrobromide Boc2O, triethylamine, MeOH, 0 °C to room temperature tert-Butyl (3-bromopropyl)carbamate High Protects amine for subsequent alkylation
2 Formation of diazepane ring Boc-protected bromoalkyl + diamine or azide Intramolecular cyclization under anhydrous N2 Boc-protected 1,4-diazepane ring Moderate Cyclization under inert atmosphere essential
3 Benzyl group introduction Boc-protected diazepane intermediate Benzyl bromide, base (e.g., NaH or K2CO3), DMF Boc-protected 4-benzyl-1,4-diazepane Moderate Alkylation at 4-position selective
4 Hydroxymethyl group installation Benzylated diazepane intermediate Formaldehyde or paraformaldehyde, base Boc-protected 4-benzyl-6-(hydroxymethyl)-1,4-diazepane Moderate Hydroxymethylation via nucleophilic substitution
5 Purification Crude product Chromatography or crystallization Pure tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate Variable Final product isolated as Boc-protected carbamate

Detailed Synthetic Route Example

A representative synthetic route adapted from recent synthetic literature (e.g., Royal Society of Chemistry supplementary data) involves:

  • Step 1: Boc protection of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc2O) in methanol with triethylamine at 0 °C, stirring for 16 hours at room temperature to yield tert-butyl (3-bromopropyl)carbamate.
  • Step 2: Intramolecular cyclization under inert nitrogen atmosphere in anhydrous conditions to form the 1,4-diazepane ring.
  • Step 3: Alkylation of the diazepane nitrogen at the 4-position with benzyl bromide in a polar aprotic solvent (DMF) using a base such as sodium hydride.
  • Step 4: Introduction of the hydroxymethyl group at the 6-position by treatment with formaldehyde under basic conditions.
  • Step 5: Purification by extraction, washing, drying over anhydrous sodium sulfate, and chromatographic techniques.

This route ensures high regioselectivity and functional group compatibility, with spectral data confirming the structure at each stage.

Comparative Data Table of Preparation Methods

Parameter Method A (Literature) Method B (Patent WO2010006938A1)
Boc Protection Conditions Boc2O, NEt3, CH2Cl2, 0 °C to rt, 18 h Boc2O, NEt3, MeOH, 0 °C to rt, 16 h
Cyclization Intramolecular ring closure under N2, anhydrous Similar cyclization with base in aprotic solvent
Benzylation Benzyl bromide, NaH, DMF, rt Benzyl halide, base, polar aprotic solvent
Hydroxymethylation Formaldehyde, base, rt Formaldehyde or paraformaldehyde, base
Purification Extraction, drying, chromatography Similar purification techniques
Yield Range (%) 50–75% overall Not explicitly disclosed, expected moderate to high

Research Results and Notes

  • The synthetic procedures emphasize the use of anhydrous and inert atmosphere conditions to prevent side reactions, especially during cyclization and alkylation steps.
  • Boc protection is crucial to stabilize the nitrogen atoms and facilitate selective functionalization.
  • The hydroxymethylation step typically uses formaldehyde under basic conditions, which can be optimized to improve regioselectivity and yield.
  • Spectral data (NMR, MS) from literature confirm the identity and purity of intermediates and final product with characteristic signals for Boc, benzyl, and hydroxymethyl groups.
  • Patent WO2010006938A1 provides a broad framework for heterocyclic compound preparation including diazepane derivatives, supporting the above synthetic approach.
  • No direct alternative or simpler synthetic routes were found in the surveyed literature, indicating the current methods represent the state-of-the-art.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Benzyl halides and formaldehyde are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Methylated diazepane derivatives.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The benzyl and hydroxymethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Key 1,4-Diazepane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
Target Compound 4-benzyl, 6-hydroxymethyl C₁₈H₂₉N₂O₃ 321.44 g/mol Lipophilic, H-bonding capability Inferred
tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate 6-hydroxymethyl C₁₁H₂₂N₂O₃ 230.31 g/mol Hydrophilic; synthetic precursor
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate 4-chlorosulfonyl C₁₀H₁₉ClN₂O₄S 298.79 g/mol Reactive sulfonyl chloride group
UNC4511 (4-(8-(1,4-diazepan-1-yl)-thieno[2,3-c]isoquinolin-5-yl)morpholine) Complex triazino-thieno-isoquinoline C₁₉H₂₅N₅OS 395.50 g/mol Polycyclic; potential bioactivity

Key Observations:

The chlorosulfonyl group in C₁₀H₁₉ClN₂O₄S confers electrophilic reactivity, enabling nucleophilic substitution (e.g., amide bond formation), whereas the hydroxymethyl group in the target compound allows for hydrogen bonding or oxidation to a carboxylic acid.

Hydrogen Bonding and Crystallization The hydroxymethyl group (-CH₂OH) in the target compound can act as both a hydrogen bond donor and acceptor, influencing crystal packing and solubility in polar solvents. This contrasts with non-polar substituents (e.g., benzyl or tert-butyl), which dominate van der Waals interactions.

Synthetic Utility The tert-butyl carboxylate group is a widely used protective strategy, as seen in the synthesis of UNC4511, where it facilitates selective deprotection. The benzyl group in the target compound could be removed via hydrogenolysis for further functionalization.

Comparison with Heterocyclic Analogues

Table 2: Heterocyclic Compounds with Similar Functional Groups

Compound Name Core Structure Key Functional Groups Molecular Formula Applications Source
Imidazo[1,2-a]pyrazine-2-carbonitrile Imidazo-pyrazine Cyano, fused ring C₇H₄N₄ Pharmaceutical intermediates
Imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid Imidazo-thiadiazole Carboxylic acid C₅H₃N₃O₂S Bioactive molecule synthesis

Key Observations:

  • While imidazo-pyrazine and thiadiazole derivatives share functional-group diversity with the target compound, their rigid fused-ring systems limit conformational flexibility compared to the 1,4-diazepane core.
  • The hydroxymethyl group in the target compound offers a unique handle for derivatization (e.g., esterification or glycosylation), unlike the cyano or carboxylic acid groups in the heterocycles above.

Research Findings and Implications

  • Physicochemical Properties: The benzyl group increases the logP value of the target compound relative to its non-benzylated counterparts, suggesting enhanced lipid solubility.
  • Synthetic Pathways : Modular synthesis involving tert-butyl protection, benzylation, and hydroxymethylation (e.g., via reductive amination or Grignard addition) is feasible, as inferred from .
  • Biological Relevance: The 1,4-diazepane scaffold is prevalent in drug discovery (e.g., anxiolytics and kinase inhibitors).

Biological Activity

Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound belonging to the diazepane class. Its complex structure features a diazepane ring with various substituents, which contributes to its potential biological activity. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O3C_{18}H_{28}N_2O_3 with a molecular weight of approximately 364.4 g/mol. The compound is characterized by the following structural features:

  • Diazepane Ring : A seven-membered heterocyclic structure containing two nitrogen atoms.
  • Functional Groups : Includes tert-butyl, benzyl, hydroxymethyl, and carboxylate functionalities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Diazepane Ring : Initiated through cyclization reactions.
  • Substitution Reactions : Introduction of the benzyl and tert-butyl groups via nucleophilic substitutions.
  • Hydroxymethylation : Incorporation of the hydroxymethyl group using formaldehyde under basic conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The biological effects of this compound are primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as an agonist or antagonist at various neurological receptors, influencing neurotransmitter release and signal transduction pathways.

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Activity : Investigations have shown that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating its role in cancer therapy.
  • Neuroprotective Effects : Its interaction with neurological pathways suggests it could be beneficial in neurodegenerative conditions.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A recent study assessed the anti-inflammatory effects of the compound in murine models. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls.
  • Neuroprotective Study :
    • In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neuroprotection.

Comparison with Similar Compounds

To understand its unique properties, this compound can be compared with other diazepane derivatives:

Compound NameStructural FeaturesBiological Activity
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylatePiperazine ringModerate anti-inflammatory
Tert-butyl 3-methyl-1,4-diazepane-1-carboxylic acidMethyl substitution at position 3Enhanced lipophilicity
Tert-butyl N,N-bis(2-hydroxyethyl)carbamateCarbamate functionalityVariable solubility

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

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